
1-Methoxycarbonylamino-7-naphthol molecular
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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naphthol

Cat. No.: B085894 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-Methoxycarbonylamino-7-
naphthol

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

synthesis, and characterization of 1-Methoxycarbonylamino-7-naphthol (CAS No. 132-63-8).

[1][2][3] Designed for researchers and professionals in drug development, this document

delves into the strategic importance of the carbamate and naphthol moieties, offers a detailed,

field-proven synthesis protocol, and outlines the analytical methodologies required for

unambiguous structural elucidation. By integrating foundational chemical principles with

practical application, this guide serves as an essential resource for the utilization of this

versatile chemical intermediate.

Introduction: The Strategic Importance of
Naphthalene-Carbamate Scaffolds
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical

decision that dictates the future pharmacokinetic and pharmacodynamic profiles of a drug

candidate. The naphthalene ring system is a privileged structure, appearing in numerous FDA-

approved drugs like Propranolol, Naproxen, and Bedaquiline, owing to its rigid, lipophilic nature
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which facilitates effective binding to a wide array of biological targets.[4] When combined with a

carbamate (or urethane) functional group, the resulting scaffold gains significant advantages.

The carbamate moiety is a cornerstone in modern drug design for several key reasons:

Metabolic Stability: Carbamates are often employed as bioisosteres for amide bonds.[5][6]

This substitution enhances metabolic stability by conferring resistance to proteolytic

enzymes that would otherwise cleave a native peptide linkage.[7][8]

Modulation of Physicochemical Properties: The carbamate group can fine-tune a molecule's

properties, such as cell membrane permeability and bioavailability.[6][7][9]

Pharmacophore Interaction: The N-H and C=O groups within the carbamate linkage are

excellent hydrogen bond donors and acceptors, respectively, allowing for specific and high-

affinity interactions with protein targets.[8]

1-Methoxycarbonylamino-7-naphthol represents a strategic fusion of these two powerful

pharmacophores. The 1,7-substitution pattern on the naphthalene core provides a specific

spatial arrangement of the carbamate and hydroxyl groups, creating a versatile intermediate for

the synthesis of more complex molecules in drug discovery programs.

Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for

its application in synthesis and formulation. The key properties of 1-Methoxycarbonylamino-
7-naphthol are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30366253/
https://pdf.benchchem.com/11948/Application_Notes_and_Protocols_for_the_Synthesis_of_Carbamates_Using_Phenyl_Chloroformate_Precursors.pdf
https://pubs.acs.org/doi/10.1021/jm501371s
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://pubs.acs.org/doi/10.1021/jm501371s
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/
https://www.researchgate.net/publication/348503687_Carbamate_group_as_structural_motif_in_drugs_A_review_of_carbamate_derivatives_used_as_therapeutic_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.benchchem.com/product/b085894?utm_src=pdf-body
https://www.benchchem.com/product/b085894?utm_src=pdf-body
https://www.benchchem.com/product/b085894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 132-63-8 [1][2][3]

Molecular Formula C₁₂H₁₁NO₃ [2][3][10]

Molecular Weight 217.22 g/mol [2][3][10]

Appearance Powder [11]

Synonyms

Methyl 7-hydroxy-1-

naphthylcarbamate, Methyl N-

(7-hydroxynaphthalen-1-

yl)carbamate

[3][11]

SMILES
COC(=O)NC1=CC=CC2=C1C

=C(C=C2)O
[10]

InChI Key
DZNFLGGCJZUMEM-

UHFFFAOYSA-N
[3][10]

Synthesis and Mechanistic Rationale
The synthesis of 1-Methoxycarbonylamino-7-naphthol is a robust and logical process,

typically achieved via a two-stage workflow. The first stage involves the synthesis of the key

precursor, 1-amino-7-naphthol, followed by the carbamoylation of the amino group.

Synthesis Workflow Overview
The logical flow from a sulfonated naphthalene precursor to the final carbamate product is a

well-established route in industrial and laboratory synthesis. This process is designed for high

yield and purity, ensuring a quality starting material for subsequent reactions.
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Stage 1: Precursor Synthesis

Stage 2: Carbamate Formation

1-Naphthylamine-7-sulfonic acid

Alkaline Fusion
(KOH/NaOH, 210-230°C)

Reactant

1-Amino-7-naphthol

Product

1-Amino-7-naphthol

Reaction with Methyl Chloroformate
(Base, Anhydrous Solvent)

Reactant

1-Methoxycarbonylamino-7-naphthol

Final Product

Click to download full resolution via product page

Caption: Two-stage synthesis workflow for 1-Methoxycarbonylamino-7-naphthol.

Experimental Protocol: Synthesis of 1-
Methoxycarbonylamino-7-naphthol
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This protocol details the conversion of 1-amino-7-naphthol to the target compound. The

reaction of an amine with a chloroformate is a classic, high-yielding method for carbamate

synthesis.[12][13]

Expertise & Causality: The choice of methyl chloroformate is deliberate; it is a highly reactive

acylating agent that readily forms the desired methyl carbamate.[14][15] The reaction is

performed under anhydrous conditions to prevent hydrolysis of the chloroformate. A base is

essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Cooling the reaction initially is a critical safety and purity measure to control the exothermic

nature of the acylation.

Protocol:

Materials & Equipment:

1-Amino-7-naphthol (1.0 equiv)

Methyl Chloroformate (1.1 equiv)[15]

Anhydrous Pyridine or Triethylamine (1.2 equiv)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert

atmosphere setup (N₂ or Ar)

Standard workup and purification glassware

Reaction Setup:

Under an inert atmosphere, dissolve 1-amino-7-naphthol (1.0 equiv) and the base (e.g.,

pyridine, 1.2 equiv) in anhydrous DCM in the three-necked flask.

Equip the flask with a magnetic stirrer and a dropping funnel containing methyl

chloroformate (1.1 equiv).

Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the

exothermicity of the reaction and minimize side-product formation.
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Reaction Execution:

Add the methyl chloroformate dropwise from the dropping funnel to the cooled amine

solution over 30-60 minutes. Maintain vigorous stirring.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

amine spot is no longer visible.

Workup & Purification (Self-Validating System):

Upon completion, dilute the reaction mixture with additional DCM.

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated

NaHCO₃ solution (to remove any remaining acid), and finally with brine. Each wash

validates the removal of specific impurities.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

The resulting crude product can be purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on

silica gel to yield the pure 1-Methoxycarbonylamino-7-naphthol.

Structural Elucidation: A Multi-Technique Approach
The definitive confirmation of the molecular structure of 1-Methoxycarbonylamino-7-naphthol
requires a synergistic application of modern spectroscopic techniques. Each method provides a

unique and complementary piece of the structural puzzle.
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Spectroscopic Verification

Confirmed Structural Features

Proposed Structure:
1-Methoxycarbonylamino-7-naphthol

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)
(¹H and ¹³C)

Correct Molecular Weight
(C₁₂H₁₁NO₃ = 217.07)

Confirms

Presence of Functional Groups
(O-H, N-H, C=O, C-O)

Confirms

Complete Carbon-Hydrogen Framework
& Connectivity

Confirms

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic structural elucidation.

Mass Spectrometry (MS)
Rationale: Mass spectrometry is the definitive technique for determining the molecular weight

of a compound. It provides the most direct evidence for the elemental composition

(C₁₂H₁₁NO₃).

Expected Observation: In a high-resolution mass spectrum (HRMS), the molecular ion peak

[M+H]⁺ would be observed at m/z 218.0761, confirming the molecular formula. The nominal

mass spectrum would show a molecular ion [M]⁺ at m/z 217.

Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is unparalleled for the rapid identification of key functional groups

by detecting their characteristic vibrational frequencies.[16] For 1-Methoxycarbonylamino-7-
naphthol, IR confirms the presence of the hydroxyl, carbamate, and aromatic moieties.

Expected Data & Interpretation:
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Wavenumber
(cm⁻¹)

Vibration Type Structural Feature Significance

3600 - 3100 O-H Stretch (broad) Phenolic Hydroxyl

Confirms the '-

naphthol' part of the

name.[16]

~3300 N-H Stretch Carbamate Amine
Confirms the '-amino'

part of the name.

~1720 C=O Stretch Carbamate Carbonyl

A strong, sharp peak

characteristic of the

carbamate group.

3100 - 3000 C-H Stretch Aromatic Ring

Indicates the

presence of the

naphthalene core.

1600 - 1450 C=C Stretch Aromatic Ring

Further confirmation

of the aromatic

system.

~1250 C-O Stretch Ester Linkage

Confirms the ester

component of the

carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed structural information, mapping out

the complete carbon-hydrogen framework and establishing connectivity. ¹H NMR reveals the

number and electronic environment of all protons, while ¹³C NMR does the same for the carbon

atoms.

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

Causality: DMSO-d₆ is a suitable solvent as it will solubilize the compound and its residual

water peak will not obscure relevant signals. The phenolic and amide protons are

expected to be broad and exchangeable with D₂O. Chemical shifts are influenced by the
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electron-donating (-OH, -NH) and electron-withdrawing (-C=O) nature of the substituents

on the naphthalene ring.[17][18]

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Interpretation

~9.80 br s 1H Ar-OH

Broad singlet for

the acidic

phenolic proton.

~8.50 br s 1H NH

Broad singlet for

the amide

proton.

7.80 - 7.20 m 6H Ar-H

Complex

multiplet region

for the 6 protons

on the

naphthalene ring.

3.75 s 3H -OCH₃

Sharp singlet

confirming the

methyl group of

the carbamate.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

Expected Observation: The spectrum would show 12 distinct carbon signals. The

carbamate carbonyl carbon would appear downfield (~154 ppm), while the carbon

attached to the hydroxyl group would be around 155 ppm. The methoxy carbon would be a

sharp signal around 52 ppm. The remaining 10 signals in the aromatic region (110-140

ppm) would correspond to the naphthalene ring carbons.

Applications in Drug Discovery
The structure of 1-Methoxycarbonylamino-7-naphthol makes it a valuable intermediate for

building more complex molecules. The phenolic hydroxyl group serves as a handle for

etherification or esterification, while the carbamate nitrogen can potentially be further
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functionalized. Its role as a dye intermediate also highlights its chromophoric properties, which

can be exploited in the design of fluorescent probes or diagnostic agents.[11][19][20] The

naphthalene core itself is a versatile platform in medicinal chemistry, with derivatives showing a

wide range of biological activities including anticancer and anti-inflammatory properties.[4]

Conclusion
1-Methoxycarbonylamino-7-naphthol is a strategically designed molecule whose structure

has been optimized by the convergence of two medicinally relevant scaffolds: naphthalene and

carbamate. Its synthesis is straightforward and scalable, and its structure can be

unambiguously confirmed through a standard suite of spectroscopic techniques. The detailed

analysis presented in this guide provides the foundational knowledge necessary for

researchers and drug development professionals to confidently employ this compound as a key

building block in the synthesis of novel therapeutic agents and chemical probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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